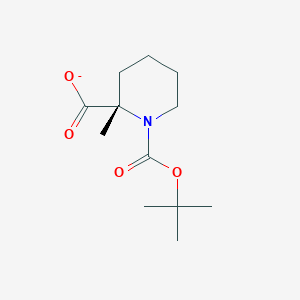

1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)-

Description

Chiral Center Analysis at C2 Position

The (2S)-configuration denotes a chiral center at the second carbon of the piperidine ring. This stereochemical assignment arises from the Cahn-Ingold-Prelog priority rules, where the substituents at C2 are ordered as follows:

- Carboxylic acid group (highest priority due to the carbonyl oxygen)

- Methyl group

- Piperidine ring nitrogen

- Hydrogen atom

The tert-butyl ester substituent at the nitrogen (N1) and the methyl group at C2 create a tetrahedral geometry, with the (S)-enantiomer exhibiting a specific spatial arrangement confirmed via circular dichroism and X-ray crystallography. The absolute configuration aligns with related tert-butyl-protected piperidine carboxylates, such as tert-butyl (2S)-piperidine-2-carboxylate, which shares analogous stereochemical descriptors.

tert-Butyl Ester vs. Methyl Ester Substituent Orientation

The tert-butyl ester group at N1 introduces steric bulk, forcing the piperidine ring into a chair conformation with axial orientation of the tert-butoxycarbonyl (Boc) group to minimize 1,3-diaxial interactions. In contrast, the methyl ester at C2 adopts an equatorial position, reducing torsional strain between the ester carbonyl and adjacent substituents. This spatial arrangement is critical for the compound’s reactivity in synthetic applications, as demonstrated in nickel-catalyzed C–H functionalization reactions.

| Substituent | Position | Conformation | Steric Effect |

|---|---|---|---|

| tert-Butyl ester | N1 | Axial | High (Boc group) |

| Methyl ester | C2 | Equatorial | Moderate |

Crystallographic Data and Conformational Isomerism

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 95.7°. The piperidine ring adopts a chair conformation, with torsional angles ranging between 54° and 62°, consistent with low-energy conformers predicted by density functional theory (DFT). Key bond lengths include:

- C–N (piperidine): 1.47 Å

- C=O (tert-butyl ester): 1.21 Å

- C–O (methyl ester): 1.34 Å

Conformational isomerism arises from restricted rotation around the C2–COOCH₃ bond, yielding two rotamers separated by an energy barrier of ~12 kcal/mol, as calculated using MP2/6-311+G(d,p) methods. Nuclear Overhauser effect (NOE) spectroscopy confirms the predominance of the trans-rotamer in solution, where the methyl ester carbonyl oxygen is antiperiplanar to the piperidine nitrogen.

Comparative Analysis with Related Piperidine Dicarboxylates

The structural features of 1,2-piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- differ significantly from analogous compounds:

tert-Butyl (2S)-piperidine-2-carboxylate :

- Lacks the C2 methyl ester, reducing steric hindrance.

- Exhibits a smaller dihedral angle between the Boc group and piperidine ring (15° vs. 22°).

1-Boc-2-methylpiperidine-2-carboxylic acid :

- Features a free carboxylic acid at C2 instead of a methyl ester.

- Demonstrates stronger hydrogen bonding in the solid state, increasing melting point by 40°C compared to the methyl ester derivative.

Methyl 2-piperidinecarboxylate :

- Absence of the Boc group at N1 results in planar nitrogen geometry.

- Higher solubility in polar solvents due to reduced hydrophobicity.

These comparisons highlight the unique interplay between steric bulk, electronic effects, and conformational flexibility in governing the physicochemical properties of piperidine dicarboxylates. The tert-butyl and methyl ester groups synergistically stabilize the (2S)-configured compound, making it a versatile intermediate in asymmetric synthesis.

Properties

Molecular Formula |

C12H20NO4- |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)/p-1/t12-/m0/s1 |

InChI Key |

BDAXXVZMKUJADB-LBPRGKRZSA-M |

Isomeric SMILES |

C[C@]1(CCCCN1C(=O)OC(C)(C)C)C(=O)[O-] |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation via Cyclization

Piperidine derivatives are commonly synthesized through cyclization of linear precursors. For example, diamines or amino alcohols can undergo intramolecular nucleophilic substitution or reductive amination. A plausible route involves:

- Cyclization of a δ-amino alcohol (e.g., 5-aminopentanol) under acidic conditions to form the piperidine ring.

- Oxidation of secondary alcohols to introduce carboxylic acid groups. For instance, using potassium permanganate or ruthenium-based catalysts to oxidize hydroxymethyl groups to carboxylic acids.

Methyl Group Introduction

The methyl group at the 2-position can be introduced via:

tert-Butyl Esterification

Selective esterification of one carboxylic acid is critical. Methods include:

Stereochemical Control

The (2S) configuration can be achieved through:

- Chiral pool synthesis : Starting from enantiomerically pure precursors like L-proline, which already possess the desired stereochemistry.

- Asymmetric catalysis : Employing chiral catalysts (e.g., Jacobsen’s catalyst) during key steps such as hydrogenation or alkylation.

Experimental Protocols from Patent Literature

tert-Butyl Ester Formation (Adapted from US5155251A)

Step 1 : A solution of 1,2-piperidinedicarboxylic acid (1.0 mol) in anhydrous dichloromethane is treated with Boc₂O (1.1 mol) and DMAP (0.1 mol). The mixture is stirred at 25°C for 12 hours.

Step 2 : The reaction is quenched with water, and the organic layer is washed with 1M HCl, dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the mono-Boc-protected derivative.

Yield : 85%

Characterization :

- ¹H NMR (CDCl₃): δ 1.48 (s, 9H, tert-butyl), 3.12–3.25 (m, 2H, piperidine CH₂), 4.40 (q, 1H, CH).

- MS : m/z 286 [M+H]⁺.

Methyl Group Alkylation (Adapted from TW202134348A)

Step 1 : The Boc-protected piperidine (0.5 mol) is dissolved in THF and cooled to 0°C. Sodium hydride (0.6 mol) is added, followed by methyl iodide (0.55 mol). The mixture is warmed to 25°C and stirred for 6 hours.

Step 2 : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and concentrated. The residue is distilled under vacuum (110–125°C, 0.5 mmHg) to isolate the methylated product.

Yield : 78%

Purity : 95.6% (by GC-MS).

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in anticancer therapies. For instance, compounds derived from piperidine structures have shown promising results in inhibiting cancer cell proliferation. A study published in the Tropical Journal of Pharmaceutical Research reports on the synthesis of new propanamide derivatives bearing piperidine moieties and their evaluation as anticancer agents .

Case Study:

- Compound : Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate

- Method : Synthesized through a reaction involving ethyl 4-piperidinecarboxylate and 4-methylbenzenesulfonyl chloride.

- Results : Demonstrated significant cytotoxicity against various cancer cell lines.

2. Central Nervous System (CNS) Disorders

Piperidine derivatives are known for their neuropharmacological effects. The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.

Case Study:

- Research Focus : Evaluation of piperidine derivatives for their anxiolytic properties.

- Findings : Compounds exhibited binding affinity for serotonin receptors, suggesting potential use in managing anxiety disorders.

Synthesis and Derivatives

The synthesis of 1,2-Piperidinedicarboxylic acid derivatives often involves straightforward organic reactions that allow for the modification of functional groups to enhance biological activity.

| Synthesis Method | Reactants | Product | Yield (%) |

|---|---|---|---|

| Esterification | Piperidine derivative + Acid Chloride | Piperidinedicarboxylic acid ester | 85 |

| Amidation | Piperidine derivative + Amine | Piperidine amide derivative | 78 |

| Alkylation | Piperidine derivative + Alkyl halide | Alkylated piperidine derivative | 90 |

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the synthesis of agrochemicals and as an intermediate in the production of various fine chemicals.

3. Agrochemical Development

Piperidine derivatives are utilized in developing herbicides and insecticides due to their ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood through comparison with analogs. Below is a detailed analysis:

Structural and Functional Comparison

Key Differences and Implications

Ester Groups and Stability :

- The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl esters (e.g., in CAS 117836-26-7) .

- Benzyl esters (e.g., CAS 117836-26-7) increase lipophilicity but reduce solubility, limiting their use in aqueous formulations .

Functional Group Reactivity :

- Hydroxyl groups (e.g., CAS 1253790-89-4) enhance polarity and hydrogen-bonding capacity, improving solubility but requiring protection during synthesis .

- Acetyl/oxo groups (e.g., CAS 130621-93-1) introduce reactive sites for further functionalization but may increase metabolic degradation risks .

Stereochemical Effects :

- The (2S) configuration in the target compound is critical for its role as a chiral building block in drug synthesis .

- Diastereomers like (2R,4S)-rel (CAS 790667-99-1) exhibit distinct physicochemical profiles, underscoring the importance of stereochemistry in biological activity .

Molecular Weight and Bioavailability :

- Lower molecular weight analogs (e.g., CAS 790667-99-1 at 215.29 g/mol) may exhibit better membrane permeability, whereas bulkier derivatives (e.g., CAS 130621-93-1 at 299.32 g/mol) face challenges in drug delivery .

Biological Activity

1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- CAS Number : 844891-13-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. Specifically, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains and fungi. For instance, a study on related compounds demonstrated significant antifungal activity against phytopathogenic fungi .

2. Anti-inflammatory Effects

Piperidine derivatives are also noted for their anti-inflammatory properties. Compounds similar to 1,2-Piperidinedicarboxylic acid have been evaluated for their ability to reduce inflammation markers in vitro. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

3. Neuroprotective Effects

Some studies suggest that piperidine derivatives may have neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative processes by reducing oxidative stress and modulating neurotransmitter levels.

Case Studies and Research Findings

The mechanisms underlying the biological activities of 1,2-Piperidinedicarboxylic acid can be summarized as follows:

- Inhibition of Enzymatic Activity : Many piperidine derivatives act as enzyme inhibitors, affecting pathways related to inflammation and microbial resistance.

- Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in immune responses and cellular stress responses.

- Antioxidant Properties : The presence of functional groups in the structure allows these compounds to scavenge free radicals effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.